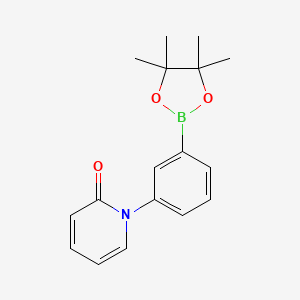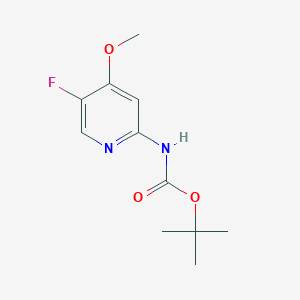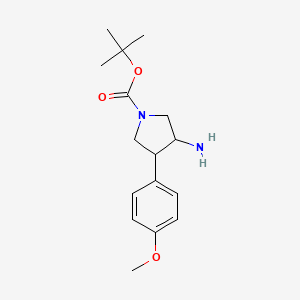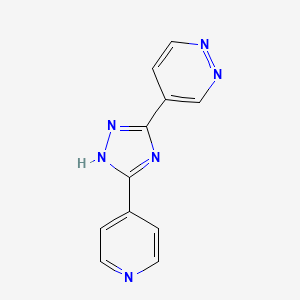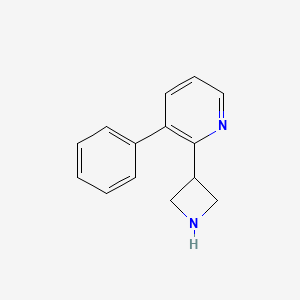![molecular formula C18H20N2O3 B13869203 5-[(4-methoxypyridin-3-yl)methoxy]-2-propyl-3H-isoindol-1-one](/img/structure/B13869203.png)
5-[(4-methoxypyridin-3-yl)methoxy]-2-propyl-3H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Methoxypyridin-3-yl)methoxy]-2-propyl-3H-isoindol-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxypyridine moiety and an isoindolone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methoxypyridin-3-yl)methoxy]-2-propyl-3H-isoindol-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Methoxypyridine Moiety: This step involves the reaction of 3-hydroxypyridine with methanol in the presence of an acid catalyst to form 4-methoxypyridine.
Coupling Reaction: The 4-methoxypyridine is then coupled with a suitable halogenated intermediate to form the desired methoxypyridine derivative.
Formation of the Isoindolone Core: The final step involves the cyclization of the methoxypyridine derivative with a suitable propyl-substituted intermediate under basic conditions to form the isoindolone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Common techniques include:
Batch Reactors: For small to medium-scale production.
Continuous Flow Reactors: For large-scale production, offering better control over reaction conditions and improved efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methoxypyridin-3-yl)methoxy]-2-propyl-3H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The isoindolone core can be reduced to form a dihydroisoindolone derivative.
Substitution: The methoxypyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydroisoindolone derivatives.
Substitution: Formation of substituted methoxypyridine derivatives.
Scientific Research Applications
5-[(4-Methoxypyridin-3-yl)methoxy]-2-propyl-3H-isoindol-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(4-methoxypyridin-3-yl)methoxy]-2-propyl-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors involved in signal transduction.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-3-pyridineboronic acid: Shares the methoxypyridine moiety but lacks the isoindolone core.
4-Methoxypyridine: Similar structure but lacks the isoindolone core and propyl substitution.
2-Propyl-3H-isoindol-1-one: Shares the isoindolone core but lacks the methoxypyridine moiety.
Uniqueness
5-[(4-Methoxypyridin-3-yl)methoxy]-2-propyl-3H-isoindol-1-one is unique due to its combination of the methoxypyridine moiety and the isoindolone core, which imparts distinct chemical and biological properties. This unique structure makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H20N2O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-[(4-methoxypyridin-3-yl)methoxy]-2-propyl-3H-isoindol-1-one |
InChI |
InChI=1S/C18H20N2O3/c1-3-8-20-11-13-9-15(4-5-16(13)18(20)21)23-12-14-10-19-7-6-17(14)22-2/h4-7,9-10H,3,8,11-12H2,1-2H3 |
InChI Key |
FORMFEGXUOMIPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2=C(C1=O)C=CC(=C2)OCC3=C(C=CN=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


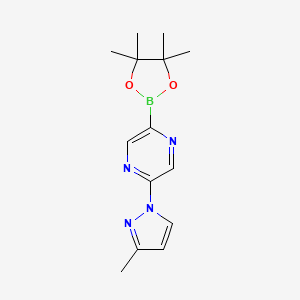

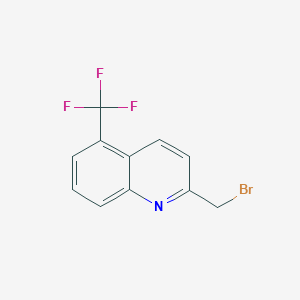
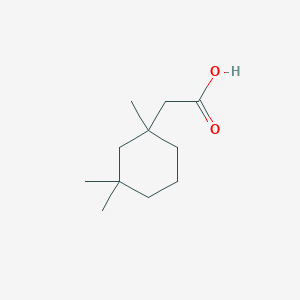
![4-(1-Methylpyrazol-4-yl)-2-phenylfuro[2,3-c]pyridin-7-amine](/img/structure/B13869149.png)
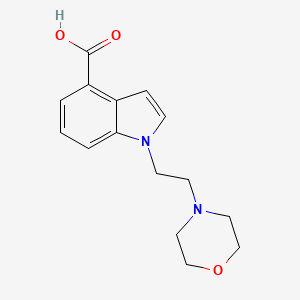
![Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine](/img/structure/B13869156.png)

![4-[1-(1H-imidazol-5-yl)ethenyl]-2,3-dimethylpyridine](/img/structure/B13869164.png)
